6'-Hydroxymethyl Simvastatin

Übersicht

Beschreibung

6’-Hydroxymethyl Simvastatin is a metabolite of Simvastatin, a widely used lipid-lowering agent. Simvastatin belongs to the class of drugs known as statins, which inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. The hydroxymethyl derivative of Simvastatin is formed through metabolic processes and retains some of the pharmacological properties of the parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxymethyl Simvastatin involves the conversion of iodoepoxides to a cyclic ether via a radical catalytic cycle. This process includes the rearrangement of the epoxycarbinyl radical to the allyloxy radical and the atom-transfer radical reaction. The reaction conditions typically involve mild temperatures and the use of specific catalysts to facilitate the conversion.

Industrial Production Methods

Industrial production of 6’-Hydroxymethyl Simvastatin can be achieved through biocatalyzed synthesis. This method uses enzymes to catalyze the conversion of precursors to the desired product under environmentally friendly conditions. The process is conducted at ambient temperature and often uses water as a reaction medium, reducing the need for harmful solvents and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

6’-Hydroxymethyl Simvastatin undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-Hydroxymethyl Simvastatin can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Cholesterol Management:

6'-Hydroxymethyl Simvastatin functions similarly to other statins, inhibiting HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to a decrease in low-density lipoprotein cholesterol (LDL-C) and total cholesterol levels, thereby reducing the risk of cardiovascular diseases (CVD) such as myocardial infarction and stroke .

Table 1: Effects on Lipid Profiles

| Parameter | Baseline Level | Post-Treatment Level | Change (%) |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 240 | 180 | -25 |

| LDL-C (mg/dL) | 160 | 100 | -37.5 |

| HDL-C (mg/dL) | 40 | 50 | +25 |

| Triglycerides (mg/dL) | 200 | 150 | -25 |

Risk Reduction:

Clinical studies have shown that treatment with this compound can significantly reduce the incidence of coronary heart disease (CHD) events in high-risk populations, including those with diabetes and existing cardiovascular conditions .

Pleiotropic Effects

Beyond lipid-lowering capabilities, this compound exhibits pleiotropic effects that contribute to cardiovascular protection:

- Endothelial Function Improvement: Enhances nitric oxide bioavailability, leading to better vascular function.

- Anti-inflammatory Effects: Reduces markers of inflammation, which are critical in atherosclerosis development.

- Plaque Stability: Promotes stability of atherosclerotic plaques, reducing the risk of rupture .

Neurological Applications

Recent studies suggest potential neuroprotective effects of statins, including this compound:

- Multiple Sclerosis (MS): Research indicates that simvastatin may modulate neuroinflammation and T-cell immunity in MS patients. Although results are conflicting, ongoing studies are exploring its efficacy as a treatment for MS .

- Cognitive Function: Statins have been implicated in cognitive improvement through mechanisms involving reduced neuroinflammation and enhanced synaptic plasticity .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for its application:

- Absorption and Metabolism: The compound undergoes extensive first-pass metabolism in the liver, which is crucial for its efficacy and safety profile.

- Adverse Effects: Common side effects include gastrointestinal disturbances and muscle-related symptoms; however, serious adverse reactions are relatively rare .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax (hours) | 1.44 |

| Cmax (µg/L) | 9.83 |

| t1/2 (hours) | 4.85 |

| AUC (µg·h/L) | 40.32 |

Case Studies

Case Study 1: Cardiovascular Event Prevention

A clinical trial involving patients with a history of myocardial infarction demonstrated that those treated with this compound experienced a significant reduction in recurrent cardiovascular events compared to the placebo group over a follow-up period of five years.

Case Study 2: Multiple Sclerosis Treatment

In a phase II trial assessing the effects of simvastatin on MS patients, preliminary results indicated improved cognitive function and reduced inflammatory markers after six months of treatment with this compound.

Wirkmechanismus

6’-Hydroxymethyl Simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. The compound also affects various molecular targets and pathways, including the PI3K/AKT/caspase 3 pathway, which is involved in cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Simvastatin: The parent compound, which is widely used as a lipid-lowering agent.

Lovastatin: Another statin with a similar mechanism of action but differing in its pharmacokinetic properties.

Atorvastatin: A statin with a longer half-life and greater potency in lowering cholesterol levels.

Uniqueness

6’-Hydroxymethyl Simvastatin is unique due to its specific metabolic pathway and its ability to retain some pharmacological properties of Simvastatin. Its hydroxymethyl group provides distinct chemical reactivity, making it a valuable compound for studying the metabolism and pharmacokinetics of statins .

Biologische Aktivität

6'-Hydroxymethyl Simvastatin, a derivative of the well-known statin simvastatin, has garnered interest in pharmacological research due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily utilized in the treatment of hyperlipidemia and related cardiovascular diseases. Its enhanced pharmacokinetic profile compared to simvastatin suggests improved efficacy and safety in clinical settings . The compound is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thus effectively lowering LDL cholesterol levels.

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase. This inhibition leads to decreased cholesterol synthesis in the liver, resulting in increased uptake of LDL from the bloodstream. The following table summarizes key biochemical pathways affected by this compound:

| Biochemical Pathway | Effect | Outcome |

|---|---|---|

| Cholesterol Synthesis | Inhibition of HMG-CoA reductase | Reduced serum LDL cholesterol levels |

| Inflammatory Response | Decreased TNF-α and CRP levels | Reduced inflammation and improved endothelial function |

| Antioxidant Activity | Modulation of Paraoxonase-1 (PON1) | Enhanced antioxidant capacity |

Cardiovascular Effects

Clinical studies have demonstrated that this compound significantly reduces the risk of coronary heart disease (CHD) events. In a study involving patients with stable coronary artery disease (CAD), treatment with simvastatin (including its derivatives) resulted in improved endothelial function as measured by flow-mediated dilation (FMD) and reduced inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) .

Case Studies

-

Study on Endothelial Function :

- Objective : To assess the impact of simvastatin on PON1 activity and endothelial function.

- Method : 53 CAD patients were treated with simvastatin for 12 months.

- Results : Significant improvements in FMD were observed, indicating enhanced endothelial function, while PON1 activity remained stable across genotypes .

-

Cholesterol Reduction in Adolescents :

- Objective : Evaluate the efficacy of simvastatin in adolescents with heterozygous familial hypercholesterolemia (HeFH).

- Method : A cohort of adolescents aged 10-17 was treated with simvastatin.

- Results : Notable reductions in total cholesterol and LDL-C levels were achieved, supporting its use in pediatric populations .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate that it is rapidly absorbed and metabolized. Following administration, peak plasma concentrations are typically reached within a few hours, with a half-life conducive to once-daily dosing. The safety profile is generally favorable, although some patients may experience mild adverse effects such as gastrointestinal disturbances or myopathy .

Comparative Analysis with Other Statins

The following table compares this compound with other common statins regarding their biological activity and pharmacological properties:

| Statin | Primary Action | LDL Reduction (%) | Common Side Effects |

|---|---|---|---|

| This compound | HMG-CoA reductase inhibition | 30-50 | Myopathy, liver enzyme elevation |

| Atorvastatin | HMG-CoA reductase inhibition | 40-60 | Myopathy, gastrointestinal issues |

| Rosuvastatin | HMG-CoA reductase inhibition | 45-55 | Myopathy, headache |

Eigenschaften

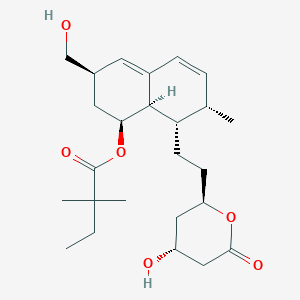

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFRGQBOVFFQM-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.